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molecular formula C6H6BrNO B021398 2-Bromo-3-methoxypyridine CAS No. 24100-18-3

2-Bromo-3-methoxypyridine

Cat. No. B021398
M. Wt: 188.02 g/mol
InChI Key: PDOWLYNSFYZIQX-UHFFFAOYSA-N
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Patent
US07947841B2

Procedure details

Add sodium hydride (5.91 g, 147.8 mmol) to a rapidly stirred solution of 2-bromo-3-pyridinol in DMF (anhydrous, 200 mL). After 30 minutes, add iodomethane (9.2 mL, 147.8 mmol) and stir under N2 for 2.5 hours. Quench with water and concentrate. Partition residue between Et2O) and water, separate layers. Extract from aqueous layer with Et2O (×2), dry combined layers over MgSO4 and concentrate. Purify residue by flash chromatography on silica gel eluting with 0-25% EtOAc/hexanes to afford 2-bromo-3-methoxy-pyridine (21.0 g, 83%).
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.I[CH3:12]>CN(C=O)C>[Br:3][C:4]1[C:9]([O:10][CH3:12])=[CH:8][CH:7]=[CH:6][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.91 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.2 mL
Type
reactant
Smiles
IC

Conditions

Stirring
Type
CUSTOM
Details
stir under N2 for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Quench with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Partition residue between Et2O) and water, separate layers
EXTRACTION
Type
EXTRACTION
Details
Extract from aqueous layer with Et2O (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry combined layers over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
BrC1=NC=CC=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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